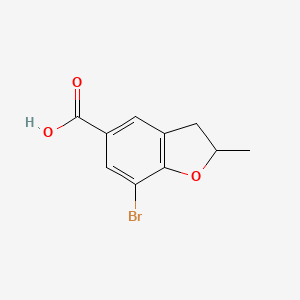
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzofuran and bromine.
Bromination: The bromination of 2-methylbenzofuran is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 7-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalysts, to enhance yield and purity. The process may also include purification steps, such as recrystallization and chromatography, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles, such as sodium methoxide, in a suitable solvent.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: A similar compound with a bromine atom at the 7-position but lacking the carboxylic acid group.
2-Methylbenzofuran: A related compound with a methyl group at the 2-position but without the bromine and carboxylic acid groups.
Uniqueness
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
7-bromo-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
SZPIKUCGUXXTDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















